2-thiophen-2-yl-3-thiophen-3-ylthiophene
Overview
Description
2-thiophen-2-yl-3-thiophen-3-ylthiophene is a heterocyclic compound that features a unique structure with three thiophene rings. Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom. Compounds with thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-thiophen-2-yl-3-thiophen-3-ylthiophene can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
2-thiophen-2-yl-3-thiophen-3-ylthiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
2-thiophen-2-yl-3-thiophen-3-ylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-thiophen-2-yl-3-thiophen-3-ylthiophene involves its interaction with various molecular targets and pathways. In biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers, affecting nerve signal transmission . The specific pathways and targets depend on the functional groups attached to the thiophene rings and the overall molecular structure.
Comparison with Similar Compounds
2-thiophen-2-yl-3-thiophen-3-ylthiophene can be compared with other thiophene derivatives, such as:
2-butylthiophene: Used in the synthesis of anticancer agents.
2-octylthiophene: Utilized in the development of anti-atherosclerotic agents.
3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene: Employed in Sonogashira coupling reactions for the preparation of organic compounds.
The uniqueness of this compound lies in its three thiophene rings, which provide distinct electronic and structural properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-thiophen-2-yl-3-thiophen-3-ylthiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S3/c1-2-11(14-5-1)12-10(4-7-15-12)9-3-6-13-8-9/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNXXFRJPVGOHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CS2)C3=CSC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547032 | |
Record name | 1~2~,2~2~:2~3~,3~3~-Terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106032-18-2 | |
Record name | 1~2~,2~2~:2~3~,3~3~-Terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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